molecular formula C27H20N2O3 B12039760 Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate CAS No. 618070-14-7

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

Cat. No.: B12039760
CAS No.: 618070-14-7
M. Wt: 420.5 g/mol
InChI Key: AHHNYAXKJXNKOL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that features a unique structure combining naphthoyl, pyridinyl, and indolizinecarboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for coupling reactions and various organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-naphthoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is unique due to its combination of functional groups and the indolizinecarboxylate core

Properties

CAS No.

618070-14-7

Molecular Formula

C27H20N2O3

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 3-(naphthalene-2-carbonyl)-5-pyridin-2-ylindolizine-1-carboxylate

InChI

InChI=1S/C27H20N2O3/c1-2-32-27(31)21-17-25(26(30)20-14-13-18-8-3-4-9-19(18)16-20)29-23(21)11-7-12-24(29)22-10-5-6-15-28-22/h3-17H,2H2,1H3

InChI Key

AHHNYAXKJXNKOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=N5

Origin of Product

United States

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